3,6-Dioxo-5alpha-cholan-24-oic Acid
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Overview
Description
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI), also known as (5alpha)-3,6-dioxocholan-24-oic acid, is a bile acid derivative with the molecular formula C24H36O4 and a molecular weight of 388.55 g/mol . This compound is a natural product and is part of the bile acid family, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) typically involves the oxidation of cholanic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation of the cholanic acid to the desired 3,6-dioxo derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 3,6-dioxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at the 24-oic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: More oxidized bile acid derivatives.
Reduction: Hydroxylated bile acids.
Substitution: Esterified or amidated bile acids.
Scientific Research Applications
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex bile acid derivatives.
Biology: Studied for its role in the metabolism and regulation of cholesterol and other lipids.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) involves its interaction with bile acid receptors and transporters in the liver and intestines. It regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences the activity of enzymes such as cholesterol 7α-hydroxylase, which is crucial for bile acid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
3,7-Dioxo-5alpha-cholan-24-oic Acid: Another bile acid derivative with similar structural features but differing in the position of the oxo groups.
5α-Cholanic Acid-3,6-dione: A closely related compound with similar chemical properties.
Uniqueness
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) is unique due to its specific oxo group positions at the 3 and 6 positions, which confer distinct chemical reactivity and biological activity compared to other bile acid derivatives .
Properties
Molecular Formula |
C24H36O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4R)-4-[(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-20H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,23-,24-/m1/s1 |
InChI Key |
AWINBLVINXVKTE-DLKBGQMWSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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